molecular formula C11H11N3O4S B2707820 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide CAS No. 92290-49-8

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide

Cat. No.: B2707820
CAS No.: 92290-49-8
M. Wt: 281.29
InChI Key: LIVSOSWTRTUBNG-UHFFFAOYSA-N
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Description

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of histone deacetylase inhibitors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.

    Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base.

    Final assembly: The final compound is assembled by coupling the isoxazole ring with the sulfonamide group under appropriate reaction conditions.

Chemical Reactions Analysis

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes, particularly in the context of histone deacetylation.

    Medicine: It has shown promise as a therapeutic agent in the treatment of various cancers due to its ability to inhibit histone deacetylase.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Comparison with Similar Compounds

5-methyl-N-(4-sulfamoylphenyl)isoxazole-3-carboxamide can be compared with other histone deacetylase inhibitors such as:

    Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure but similar biological activity.

    Vorinostat: A clinically approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: Another histone deacetylase inhibitor with a unique structure and mechanism of action.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic benefits.

Properties

IUPAC Name

5-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7-6-10(14-18-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVSOSWTRTUBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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